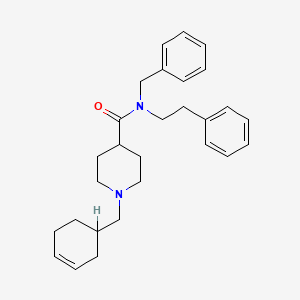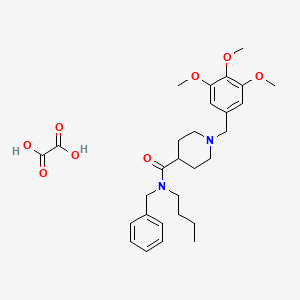
N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate, also known as CTOP, is a synthetic compound that has been used in scientific research to investigate the mechanisms of opioid receptors in the brain. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in pain relief and reward pathways in the brain.
Mécanisme D'action
N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate works by selectively binding to the mu-opioid receptor and blocking the binding of endogenous opioid peptides, such as enkephalins and endorphins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids on pain relief and reward pathways. This compound has no effect on the other opioid receptors, such as the delta and kappa receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In animal studies, this compound has been shown to reduce the analgesic effects of opioids, block the development of opioid tolerance, and reduce the rewarding effects of opioids in the brain. This compound has also been shown to reduce stress-induced analgesia and increase anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. This compound is also commercially available and relatively easy to synthesize. However, one limitation of using this compound is that it only blocks the mu-opioid receptor, and other opioid receptors may also be involved in the processes being studied. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate. One area of interest is the investigation of the role of the mu-opioid receptor in chronic pain and the development of new pain medications that target this receptor. Another area of interest is the study of the effects of opioids on the immune system and the potential use of mu-opioid receptor antagonists, such as this compound, in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the physiological and behavioral effects of this compound and other opioid receptor antagonists.
Applications De Recherche Scientifique
N-benzyl-N-butyl-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate has been used extensively in scientific research to investigate the mechanisms of opioid receptors in the brain. By selectively blocking the mu-opioid receptor, this compound can be used to study the effects of opioids on pain relief, reward pathways, and addiction. This compound has also been used to investigate the role of the mu-opioid receptor in other physiological processes, such as stress and anxiety.
Propriétés
IUPAC Name |
N-benzyl-N-butyl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.C2H2O4/c1-5-6-14-29(20-21-10-8-7-9-11-21)27(30)23-12-15-28(16-13-23)19-22-17-24(31-2)26(33-4)25(18-22)32-3;3-1(4)2(5)6/h7-11,17-18,23H,5-6,12-16,19-20H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHVQCEFFDZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane oxalate](/img/structure/B3950232.png)
![6-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3950237.png)
![N-benzyl-N-butyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950240.png)
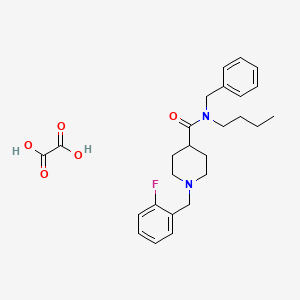


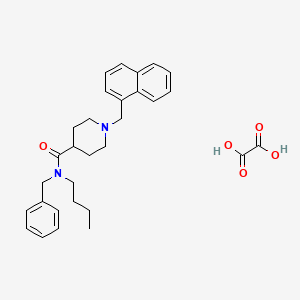
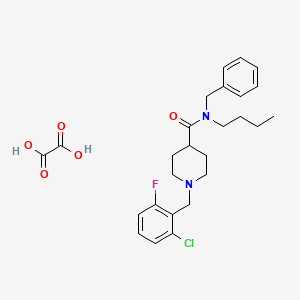

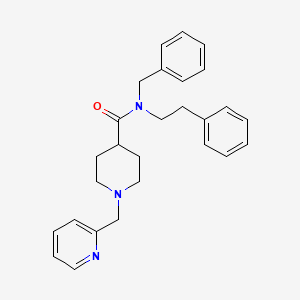
![N-benzyl-1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950335.png)
